2-{[4-Amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-YL]sulfanyl}-N-(2-fluorophenyl)acetamide
Description
2-{[4-Amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-YL]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic compound that features a pyrimidine core substituted with various functional groups
Properties
Molecular Formula |
C20H19FN4O3S2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H19FN4O3S2/c1-12-7-8-14(9-13(12)2)30(27,28)17-10-23-20(25-19(17)22)29-11-18(26)24-16-6-4-3-5-15(16)21/h3-10H,11H2,1-2H3,(H,24,26)(H2,22,23,25) |
InChI Key |
PXCNJTOAKGRCQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=CC=C3F)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[4-Amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-YL]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the sulfonyl and amino groups. The final step involves the attachment of the acetamide moiety. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like nitric acid. .
Scientific Research Applications
2-{[4-Amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-YL]sulfanyl}-N-(2-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe to study enzyme interactions.
Medicine: It is being investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with sulfonyl and amino substitutions. These compounds may have different functional groups attached to the pyrimidine core, leading to variations in their chemical properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
